molecular formula C23H20N2O B5628931 9-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-9H-carbazole

9-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-9H-carbazole

Cat. No. B5628931
M. Wt: 340.4 g/mol
InChI Key: XLSMWDIZRJAEJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole derivatives often involves intricate processes to introduce various functional groups. A study by Qi Liu et al. (2021) highlighted a facile synthesis technique for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a compound class related to carbazole, using 2-arylbenzoimidazoles and oxamic acids under metal-free conditions, indicating the complexity and versatility of synthetic strategies for carbazole derivatives (Qi Liu et al., 2021).

Molecular Structure Analysis

Jean‐Ho Chu et al. (2013) demonstrated the structural elucidation of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles via palladium(II)-catalyzed C–H bond activation, providing insights into the molecular structure and electronic configuration through X-ray crystallography, highlighting the significance of structural analysis in understanding the chemical behavior of carbazole derivatives (Jean‐Ho Chu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving carbazole derivatives are diverse. For instance, M. Ates et al. (2014) synthesized 9H-carbazole-9-carbothioic methacrylic thioanhydride, highlighting carbazole's reactivity towards forming novel compounds with potential applications in supercapacitors, illustrating the chemical versatility and reactivity of carbazole-based compounds (M. Ates et al., 2014).

Physical Properties Analysis

The study of carbazole derivatives' physical properties is crucial for their application in materials science. The optical and thermal properties, such as phosphorescence emission and thermal stability, of carbazole-based materials, as described by Zhang Xiaohong (2010), provide insights into their potential utility in electronic and photonic devices (Zhang Xiaohong, 2010).

Chemical Properties Analysis

Carbazole derivatives exhibit a wide range of chemical properties, including antimicrobial activities as demonstrated by N. Salih et al. (2016), who synthesized new heterocyclic derivatives from 9H-carbazole to evaluate their antimicrobial potential, indicating the biological relevance and chemical diversity of carbazole compounds (N. Salih et al., 2016).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the specific derivatives. They can interact with various biological targets due to their ability to bind to multiple receptors with high affinity .

Safety and Hazards

The safety and hazards associated with these compounds can vary. For example, 3,4-Dihydro-2(1H)-quinolinone can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of these compounds could involve the development of novel synthetic routes and the exploration of their potential biological activities. They could also be used as building blocks for the synthesis of other relevant structures .

properties

IUPAC Name

1-carbazol-9-yl-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-21-11-5-3-9-19(21)20-10-4-6-12-22(20)25/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSMWDIZRJAEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

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